N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride is a benzothiazole-derived compound featuring a fluorinated aromatic core, a phenoxybenzamide moiety, and a dimethylaminopropyl side chain. The dimethylaminopropyl group enhances solubility via protonation, while the 6-fluoro substituent on the benzothiazole ring may improve metabolic stability and target binding affinity . Commercial availability through global suppliers (e.g., Xinyi Yongcheng Chemical, Pharmachem Laboratories) underscores its relevance in pharmaceutical R&D .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2S.ClH/c1-28(2)15-8-16-29(25-27-21-14-13-18(26)17-23(21)32-25)24(30)20-11-6-7-12-22(20)31-19-9-4-3-5-10-19;/h3-7,9-14,17H,8,15-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAASUCPHWWHXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-substituted benzothiazole carboxamides with variations in substituents and backbone modifications. Below is a detailed comparison with analogs reported in the literature:
Substituent Variations on the Benzothiazole Ring
Backbone Modifications
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